amino}ethan-1-ol CAS No. 1018289-25-2](/img/structure/B1518944.png)

2-{[1-(Aminomethyl)cyclohexyl](methyl)amino}ethan-1-ol

Overview

Description

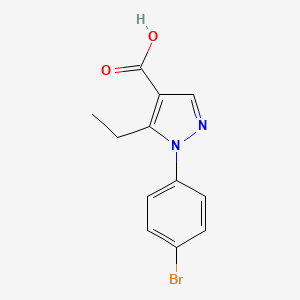

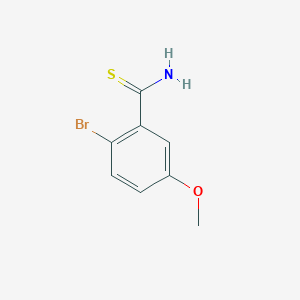

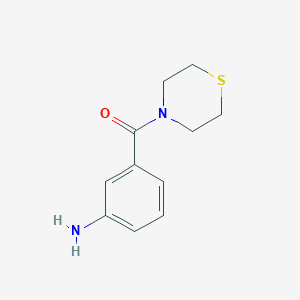

2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol is a chemical compound with the CAS Number: 1018289-25-2 . It has a molecular weight of 186.3 . The IUPAC name for this compound is 2-[1-(aminomethyl)cyclohexylamino]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22N2O/c1-12(7-8-13)10(9-11)5-3-2-4-6-10/h13H,2-9,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications

Cyclodextrins and Their Uses

Cyclodextrins are a family of cyclic oligosaccharides that have found extensive use in scientific research due to their ability to form host-guest complexes with various molecules. This property allows cyclodextrins to enhance the solubility and stability of guest molecules, making them particularly useful in pharmaceutical formulations and drug delivery systems. The inclusion complex formation capability of cyclodextrins can significantly modify the properties of the materials they interact with. As a result, cyclodextrins have been widely used in industrial products, technologies, and analytical methods, highlighting their importance in modifying and improving the efficacy and stability of compounds (E. D. Valle, 2004).

Catalytic Oxidation of Cyclohexene

Cyclohexene is a cyclic alkene that serves as a key intermediate in various chemical syntheses. Research into the catalytic oxidation of cyclohexene has been driven by the ability to produce a range of valuable chemical products, including cyclohexene oxide, diols, and adipic acid. These products have broad applications in the chemical industry, serving as intermediates in the synthesis of polymers, solvents, and other industrial chemicals. Controllable and selective catalytic oxidation processes for cyclohexene are of significant interest because they offer a route to synthetically valuable products with applications in both academic research and industrial production (Hongen Cao et al., 2018).

Transition-Metal Phosphors with Cyclometalating Ligands

Transition-metal phosphors with cyclometalating ligands represent a cutting-edge area of research with implications for organic light-emitting diodes (OLEDs) and other optoelectronic devices. These complexes exhibit high phosphorescence efficiency and tunable emission properties, making them suitable for use in displays and lighting applications. The development of these materials involves detailed studies on the metal-ligand interactions, which influence the photophysical properties of the complexes. This research has potential applications in the development of energy-efficient, high-performance OLEDs with improved color purity and stability (Y. Chi & P. Chou, 2010).

Safety And Hazards

properties

IUPAC Name |

2-[[1-(aminomethyl)cyclohexyl]-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-12(7-8-13)10(9-11)5-3-2-4-6-10/h13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBVHAOMZUQOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Aminomethyl)cyclohexyl](methyl)amino}ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)

![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)